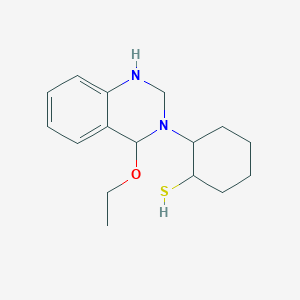![molecular formula C14H10N2O5S2 B14672285 (Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 51618-38-3](/img/structure/B14672285.png)
(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is a complex organic compound that features a furan ring, a benzothiazole ring, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves multi-step organic reactionsThe nitro group is then introduced via nitration reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, with considerations for environmental and safety regulations .
Análisis De Reacciones Químicas
Types of Reactions
(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acetates depending on the nucleophile used
Aplicaciones Científicas De Investigación
(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of (Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. The furan and benzothiazole rings may also interact with specific enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-ylmethyl acetate: Similar structure but lacks the benzothiazole and nitro groups.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and a nitro group but differs in the overall structure.
Furan-2-ylmethanethiol: Contains a furan ring and a thiol group but lacks the benzothiazole and nitro groups
Uniqueness
(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the furan and benzothiazole rings, along with the nitro group, makes it a versatile compound for various applications .
Propiedades
Número CAS |
51618-38-3 |
|---|---|
Fórmula molecular |
C14H10N2O5S2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
furan-2-ylmethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H10N2O5S2/c17-13(21-7-10-2-1-5-20-10)8-22-14-15-11-4-3-9(16(18)19)6-12(11)23-14/h1-6H,7-8H2 |
Clave InChI |
RTJVQHHTHQVRQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)COC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


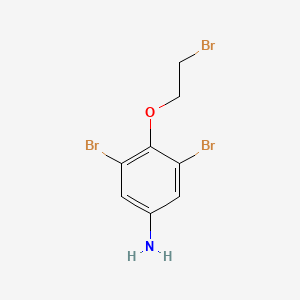
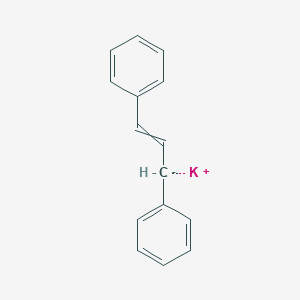
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
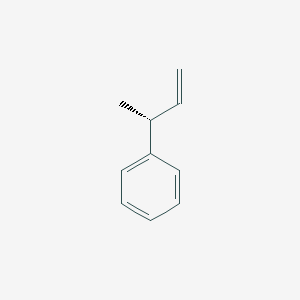
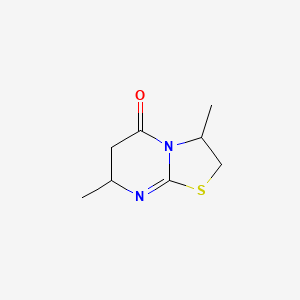
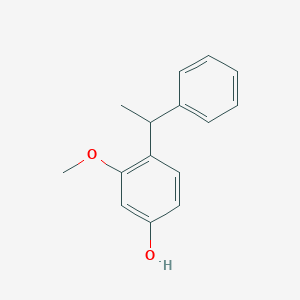
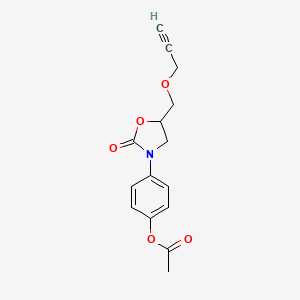
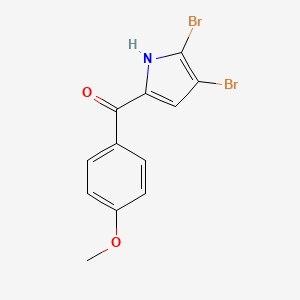
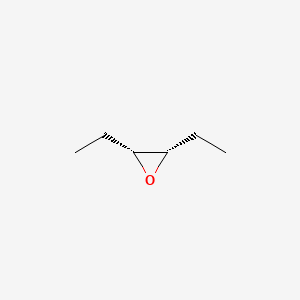
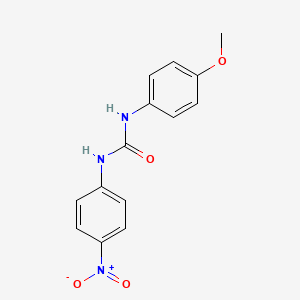
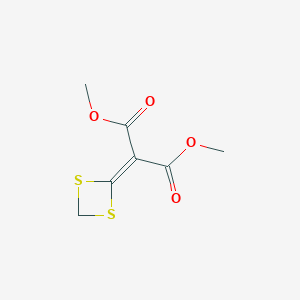
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

